3-Chloro-1,2-propanediol 1-Palmitate
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-1,2-propanediol (3-MCPD) and its derivatives, including esters like 3-Chloro-1,2-propanediol 1-Palmitate, has been the subject of various studies. A notable method for synthesizing 3-MCPD, which could be extended to its ester forms, involves an eco-friendly, highly efficient conversion of epichlorohydrin to 3-chloro-1,2-propanediol, employing water without the need for solvents or purification, yielding nearly quantitative outcomes (da Silveira Pinto, da Silva, & de Souza, 2016).
Molecular Structure Analysis
The molecular structure of 3-MCPD esters, including the palmitate derivative, is crucial for understanding their chemical behavior and interactions. Studies involving the assessment of molecular reactions and formations of these esters in oils have provided insights into their structural attributes and formation mechanisms (Yao et al., 2019).
Chemical Reactions and Properties
3-MCPD and its esters participate in various chemical reactions, notably hydrolysis, where esters can be broken down into 3-MCPD and fatty acids. This reaction is significant due to the potential release of free 3-MCPD, a compound of concern regarding food safety (Buhrke, Weisshaar, & Lampen, 2011).
Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications : 3-Chloro-1,2-propanediol is a crucial building block in organic synthesis. It has been utilized in synthesizing linezolid, an antibiotic used against antibiotic-resistant gram-positive bacteria (da Silveira Pinto, Silva, & de Souza, 2016).
Reproductive Health Research : It has been discovered that oral administration of 3-chloro-1,2-propanediol can produce antifertility effects in males without affecting spermatogenesis or libido (Gunn, Gould, & Anderson, 1969).
Immunology Studies : 3-MCPD esters, including 1-palmitate, can suppress T lymphocyte activation, cell cycle activity, and cytokine secretion, potentially impacting the immune system (Huang et al., 2018).
Nephrotoxicity Research : 3-MCPD 1-palmitate (MPE) has been shown to induce tubular cell apoptosis in vivo via the JNK/p53 pathways, playing a role in nephrotoxicity of 3-MCPD esters (Liu et al., 2016).
Food Safety and Analysis : Gas chromatography/ion-trap tandem mass spectrometry is used to determine 3-chloro-1,2-propanediol levels in food products, ensuring their safety (Hamlet, 1998).
Environmental Studies : Its removal from water is crucial due to toxicity concerns, as it often appears as a by-product in food products and wastewater treatment (Nienow, Poyer, Hua, & Jafvert, 2009).
Toxicology and Health Impact : 3-MCPD and its esters are of interest due to their potential carcinogenic and genotoxic properties, particularly in food products like infant formula (Leigh & Macmahon, 2017).
Safety And Hazards
Future Directions
Recent concerns about potential health risks associated with 3-chloro-1,2-propanediol fatty acid esters (3-MCPD esters) and glycidyl fatty acid esters (GEs) in refined vegetable oils and fats have led to the development of various methods for quantitative determinations of these compounds . The key question for future research is to which degree these 3-MCPD fatty acid esters are hydrolyzed in the human gut .
properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBIHFLJUKBYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952848 | |
Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,2-propanediol 1-Palmitate | |
CAS RN |
30557-04-1 | |
Record name | 3-Chloro-1,2-propanediol 1-palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30557-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,2-propanediol 1-palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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